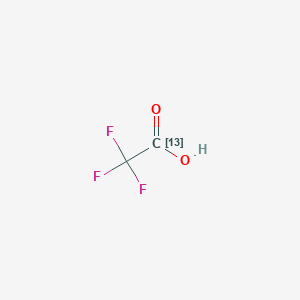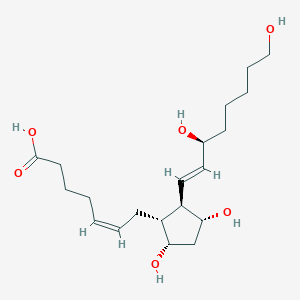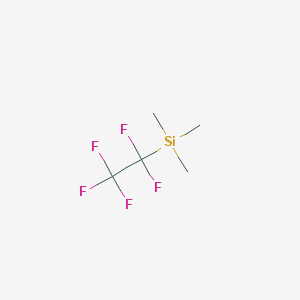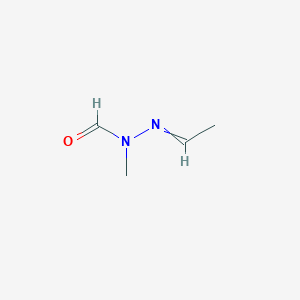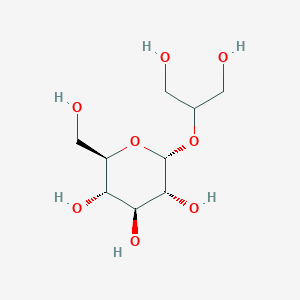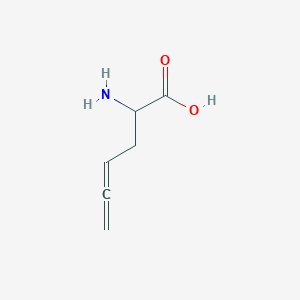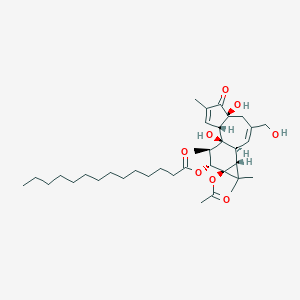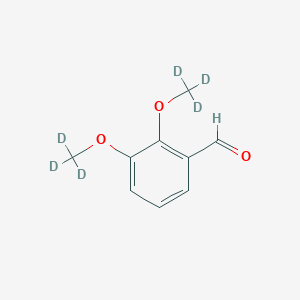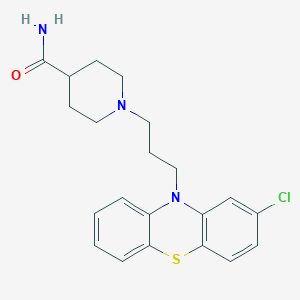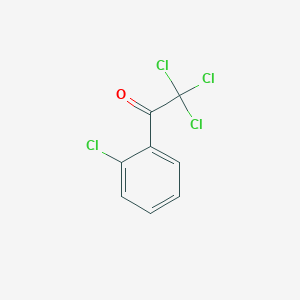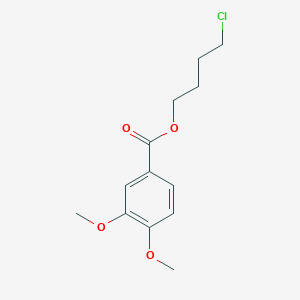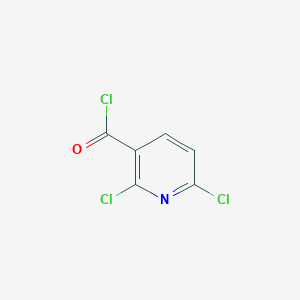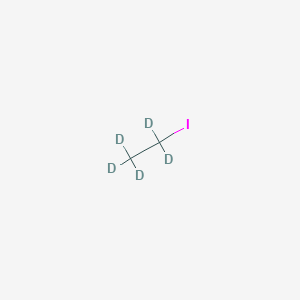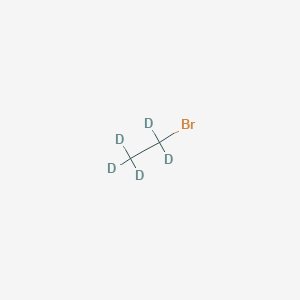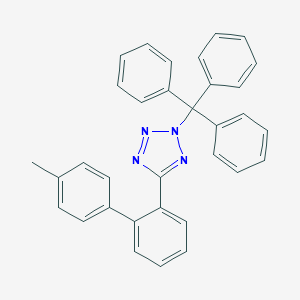
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
描述
Synthesis Analysis
The synthesis of similar triazole-based compounds involves various chemical reactions, often employing specific reagents under controlled conditions. For instance, a study by Al‐Azmi & Mahmoud (2020) describes the synthesis of novel triazole derivatives using a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, yielding moderate yields and confirmed by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods, including IR and NMR spectra, and sometimes X-ray diffraction. For example, Xue et al. (2008) detailed the synthesis and crystal structure of a triazole-thione derivative, characterized by single-crystal X-ray diffraction, revealing significant dihedral angles between various rings in the compound (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene derivatives can involve various interactions and reactions, contributing to their potential applications. Li et al. (2007) synthesized Ag(I) complexes with a multidentate ligand, demonstrating how the deprotonation of the ligand could result in dimensional increase and aggregation in the complexes, indicating versatile chemical behavior (Li et al., 2007).
Physical Properties Analysis
Physical properties such as melting points, crystallization, and solubility are critical in understanding the practical applications of these compounds. Haddon et al. (1992) explored the solid-state structural, electronic, and magnetic properties of a related benzene derivative, providing insights into its physical behavior at different temperatures (Haddon et al., 1992).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and potential applications, is crucial. Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of triazole derivatives, confirming their structure and identity through various physical-chemical methods, indicating their potential chemical applications (Tatyana et al., 2019).
安全和危害
属性
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTVBDAUALDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene | |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

